molecular formula C11H8F2N2O B582261 6-(Difluoromethoxy)-3,4'-bipyridine CAS No. 1214367-90-4

6-(Difluoromethoxy)-3,4'-bipyridine

Cat. No.: B582261
CAS No.: 1214367-90-4
M. Wt: 222.195
InChI Key: LSEVOIPMMKVEKK-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-3,4’-bipyridine is a compound that features a difluoromethoxy group attached to a bipyridine scaffoldThe presence of the difluoromethoxy group imparts distinct electronic and steric characteristics, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)-3,4’-bipyridine typically involves the introduction of the difluoromethoxy group onto a bipyridine core. One common method includes the reaction of a bipyridine derivative with a difluoromethylating agent under specific conditions. For example, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 6-(Difluoromethoxy)-3,4’-bipyridine may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)-3,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can introduce various functional groups onto the bipyridine scaffold .

Scientific Research Applications

6-(Difluoromethoxy)-3,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-3,4’-bipyridine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: 6-(Difluoromethoxy)-3,4’-bipyridine stands out due to its balanced electronic and steric properties, making it a versatile compound in various applications. Its ability to form stable interactions with molecular targets while maintaining a relatively small size compared to trifluoromethoxy derivatives highlights its uniqueness .

Biological Activity

6-(Difluoromethoxy)-3,4'-bipyridine (CAS No. 1214367-90-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

This compound features a bipyridine core substituted with a difluoromethoxy group. This unique structural modification enhances its electronic properties and may influence its interaction with biological targets.

Table 1: Chemical Structure and Properties

PropertyValue
Molecular FormulaC8_{8}H6_{6}F2_{2}N2_{2}O
Molecular Weight194.14 g/mol
CAS Number1214367-90-4
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethoxy group can enhance binding affinity and selectivity towards molecular targets, potentially modulating various biological pathways.

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways. For instance, PDE4 inhibitors are known to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines .
  • Receptor Modulation : The bipyridine structure allows for interactions with various receptors involved in neurotransmission and inflammation, suggesting potential therapeutic applications in neurological disorders .

Biological Applications

This compound has been explored for several applications in drug development:

  • Anti-inflammatory Agents : Due to its inhibitory effects on PDEs, this compound may serve as a lead structure for developing new anti-inflammatory drugs. Studies indicate that PDE4 inhibitors can significantly reduce inflammation in models of asthma and other pulmonary diseases .
  • Anticancer Activity : Research has shown that certain bipyridine derivatives exhibit anticancer properties by interfering with cancer cell proliferation and survival pathways. The difluoromethoxy substitution could enhance these effects by improving the compound's pharmacokinetic profile .
  • Neuroprotective Effects : Some studies suggest that compounds like this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

  • PDE4 Inhibition : A study demonstrated that a related compound exhibited an IC50 value of 0.8 nM against PDE4, highlighting the potential effectiveness of similar structures like this compound in targeting this enzyme for therapeutic purposes .
  • Antitumor Activity : In vitro studies indicated that bipyridine derivatives can inhibit the growth of various cancer cell lines. The specific mechanisms involved apoptosis induction and cell cycle arrest, suggesting that this compound may also possess similar properties .

Properties

IUPAC Name

2-(difluoromethoxy)-5-pyridin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-11(13)16-10-2-1-9(7-15-10)8-3-5-14-6-4-8/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEVOIPMMKVEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C2=CC=NC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673543
Record name 6-(Difluoromethoxy)-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214367-90-4
Record name 6-(Difluoromethoxy)-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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